5-Methyltetrahydrofuran-2-yl benzoate
Description
Significance of Tetrahydrofuran (B95107) Scaffolds in Modern Organic Synthesis
The tetrahydrofuran (THF) ring is a ubiquitous structural motif found in a wide array of natural products and biologically significant molecules. researchgate.netnih.gov This prevalence has driven intense interest in the development of efficient synthetic strategies for constructing these five-membered oxygenated heterocycles. researchgate.net Substituted tetrahydrofurans are core components of various classes of natural products, including annonaceous acetogenins, lignans, and polyether ionophores, which exhibit a diverse range of biological activities such as antitumor, antimicrobial, and antiprotozoal effects. nih.gov
The versatility of the THF scaffold also makes it a valuable synthetic intermediate. These cyclic ethers can undergo various chemical transformations, including ring-opening and expansion reactions, further extending their utility in the synthesis of complex molecules. researchgate.net The development of stereoselective methods for the synthesis of substituted tetrahydrofurans has been a major focus in organic chemistry, with numerous strategies emerging over the years. nih.gov
Role of Benzoate (B1203000) Esters in Chemical Derivatization and Protection Strategies
Benzoate esters play a crucial role in organic synthesis, primarily as protecting groups for hydroxyl functionalities. organic-chemistry.orgutsouthwestern.eduvanderbilt.edu A protecting group is a chemical moiety that is temporarily introduced into a molecule to mask a reactive functional group, thereby enabling chemoselectivity in subsequent reactions. wikipedia.org Benzoates are favored for this purpose due to their stability under a range of reaction conditions and the relative ease with which they can be introduced and subsequently removed. utsouthwestern.eduvanderbilt.edu
The process of introducing a benzoate group, known as benzoylation, typically involves reacting an alcohol with benzoyl chloride or benzoic anhydride (B1165640). vanderbilt.edu This derivatization is often employed in multi-step syntheses to prevent unwanted side reactions involving the hydroxyl group. wikipedia.org The removal, or deprotection, of the benzoate group is generally achieved under mild basic conditions. vanderbilt.edu Beyond their role as protecting groups, benzoate esters are also important derivatives in their own right, finding applications in various fields of chemistry.
Overview of Academic Research Trends for 5-Methyltetrahydrofuran-2-yl Benzoate and Closely Related Tetrahydrofuran Benzoate Derivatives
Academic research involving this compound and its close relatives often focuses on the synthesis and application of these molecules as building blocks for more complex structures. The synthesis of such compounds typically involves the formation of the tetrahydrofuran ring followed by an esterification reaction. evitachem.com For instance, one synthetic approach might involve the oxidative cyclization of a diene to form the THF diol, which is then subsequently acylated to introduce the benzoate and other ester groups. mdpi.com
Recent research highlights the versatility of the tetrahydrofuran scaffold in various applications. For example, derivatives of THF are being explored as potent inhibitors of HIV protease. nih.gov Furthermore, the use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), a closely related compound, is gaining traction as a sustainable, bio-based solvent in organic synthesis and biocatalysis due to its favorable properties and derivation from renewable resources. researchgate.netresearchgate.net
Research into furan (B31954) and benzofuran (B130515) derivatives, which share structural similarities with the tetrahydrofuran core, has also revealed promising biological activities, including anticancer, antibacterial, and antifungal properties. mdpi.com These findings underscore the continued interest in heterocyclic compounds and their potential applications in medicinal chemistry and materials science.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Appearance | Clear liquid or oil |
| Boiling Point | Estimated around 250 °C |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane), insoluble in water |
| Density | Approximately 1.1 g/cm³ |
Data sourced from available chemical information. evitachem.com
Table 2: Key Synthetic Strategies for Tetrahydrofuran Derivatives
| Strategy | Description |
|---|---|
| Intramolecular SN2 Reactions | Cyclization of a molecule containing both a hydroxyl group and a suitable leaving group. nih.gov |
| Oxidative Cyclization | Formation of the THF ring from an unsaturated precursor, such as a diene, using an oxidizing agent. mdpi.com |
| Catalytic Hydrogenation | Reduction of furan or maleic anhydride to form the saturated THF ring. chemicalbook.com |
This table summarizes common methods for the synthesis of the tetrahydrofuran core structure.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(5-methyloxolan-2-yl) benzoate |
InChI |
InChI=1S/C12H14O3/c1-9-7-8-11(14-9)15-12(13)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
InChI Key |
TWDAKVMAEJPLEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(O1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methyltetrahydrofuran 2 Yl Benzoate and Analogues
Strategies for Tetrahydrofuran (B95107) Ring Construction with Methyl Substitution
The formation of the 2,5-disubstituted tetrahydrofuran ring is a critical step in the synthesis of the target molecule and its analogues. Stereoselective methods are often employed to control the relative and absolute stereochemistry of the substituents on the tetrahydrofuran ring.
Stereoselective Oxidative Cyclization Protocols
A prominent and effective method for constructing the tetrahydrofuran ring is through the stereoselective oxidative cyclization of diene precursors. One such protocol utilizes a Ruthenium(VIII) oxide (RuO₄) catalyst. This method has been successfully applied in the synthesis of bis-acylated tetrahydrofuran-diols. The RuO₄-catalyzed oxidative cyclization of a suitable 1,5-diene leads to the formation of a cis-2,5-bis(hydroxymethyl)tetrahydrofuran derivative. This reaction proceeds with high stereoselectivity, ensuring the desired spatial orientation of the substituents on the newly formed ring. The mechanism is believed to involve the formation of a Ru(VI) glycolate intermediate, followed by cyclization to a THF-diolate Ru(IV) species, which is then hydrolyzed to yield the cis-THF-diol.
Utilization of Diene Precursors in Ring Formation
The choice of the diene precursor is crucial as it dictates the substitution pattern of the resulting tetrahydrofuran ring. For the synthesis of analogues of 5-Methyltetrahydrofuran-2-yl benzoate (B1203000), a 1,5-diene is the typical starting material for the oxidative cyclization. For instance, the commercially available 1,5-hexadiene (B165246) can be used to generate a tetrahydrofuran ring with substituents at the 2 and 5 positions. The stereochemistry of the double bonds in the diene precursor can influence the stereochemical outcome of the cyclization, making it a key parameter in the synthesis of specific stereoisomers.
Esterification and Selective Acylation Procedures
Once the tetrahydrofuran-diol core has been synthesized, the next stage involves the selective introduction of acyl groups, including the benzoate moiety, onto the hydroxyl groups.
Regioselective Benzoylation of Hydroxyl Groups
Regioselective benzoylation is a key step to introduce the benzoate group at a specific position. In the case of a cis-2,5-bis(hydroxymethyl)tetrahydrofuran, one of the primary hydroxyl groups can be selectively benzoylated. This can be achieved using benzoyl chloride (BzCl) in the presence of a base such as pyridine (B92270). The reaction conditions can be controlled to favor mono-benzoylation, yielding the desired 5-(hydroxymethyl)tetrahydrofuran-2-yl)methyl benzoate intermediate. The inherent symmetry of the cis-diol precursor simplifies this process as the two hydroxyl groups are chemically equivalent prior to the first acylation.
Introduction of Other Acyl Moieties
Following the initial benzoylation, other acyl groups can be introduced to the remaining hydroxyl group. A common example is acetylation, which can be accomplished using acetic anhydride (B1165640) (Ac₂O) in pyridine. This step results in a bis-acylated tetrahydrofuran derivative. The ability to introduce different acyl groups allows for the synthesis of a variety of analogues with diverse properties. This sequential acylation strategy, where one hydroxyl group is first benzoylated and the other is subsequently acylated with a different group, is a powerful tool for creating asymmetrically substituted tetrahydrofuran rings.
Multi-step Synthesis of Highly Substituted Tetrahydrofuran Benzoate Derivatives
The synthesis of highly substituted tetrahydrofuran benzoate derivatives is typically achieved through a multi-step sequence. A representative synthesis of a doubly acylated cis-THF-diol product involves a three-step process. nih.govnih.gov This process begins with the stereoselective RuO₄-catalyzed oxidative cyclization of a 1,5-diene, such as 1,5-hexadiene, to form the corresponding cis-tetrahydrofuran-2,5-diyldimethanol. nih.gov This diol is then subjected to a mono-benzoylation reaction. The final step is the acetylation of the remaining hydroxyl group to yield the bis-acylated product. nih.govnih.gov This sequence provides an efficient route to complex tetrahydrofuran structures with well-defined stereochemistry and functional group arrangements.
| Step | Reaction | Reagents | Product |
| 1 | Oxidative Cyclization | 1,5-Hexadiene, RuO₄ (catalyst) | cis-Tetrahydrofuran-2,5-diyldimethanol |
| 2 | Mono-benzoylation | cis-Tetrahydrofuran-2,5-diyldimethanol, Benzoyl chloride, Pyridine | ((5-(Hydroxymethyl)tetrahydrofuran-2-yl)methyl benzoate |
| 3 | Acetylation | ((5-(Hydroxymethyl)tetrahydrofuran-2-yl)methyl benzoate, Acetic anhydride, Pyridine | (5-((Benzoyloxy)methyl)tetrahydrofuran-2-yl)methyl acetate (B1210297) |
Synthesis of Doubly Acylated Tetrahydrofuran-diol Products
The synthesis of doubly acylated tetrahydrofuran-diol products serves as a foundational methodology for producing precursors to compounds like 5-Methyltetrahydrofuran-2-yl benzoate. A representative example is the synthesis of (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate, a doubly acylated cis-tetrahydrofuran-diol product. This synthesis is accomplished in a three-step process commencing from 1,5-hexadiene. semanticscholar.orgnih.gov
The initial step involves the stereoselective oxidative cyclization of 1,5-hexadiene, which is catalyzed by ruthenium tetroxide (RuO4). This reaction forms the core tetrahydrofuran diol structure. Following the cyclization, the hydroxyl groups of the resulting diol are sequentially acylated. The process includes a benzoylation step, where a benzoate group is introduced, followed by an acetylation step to yield the final doubly acylated product. semanticscholar.orgnih.gov This method provides a versatile route to various substituted tetrahydrofuran derivatives by modifying the starting diene and the acylating agents.
While a direct synthesis for this compound is not extensively detailed in the reviewed literature, its synthesis can be inferred from established chemical principles. A plausible route would involve the esterification of 5-methyltetrahydrofuran-2-ol with benzoic acid or a more reactive derivative like benzoyl chloride. The synthesis of the precursor, (5S)-5-methyltetrahydrofuran-2-one, has been reported starting from L-lactic acid ethyl ester. mdpi.com This lactone could potentially be reduced to the corresponding lactol (5-methyltetrahydrofuran-2-ol) and then subjected to esterification to yield this compound.
Table 1: Key Reactions in the Synthesis of Doubly Acylated Tetrahydrofuran-diol Products
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Oxidative Cyclization | 1,5-hexadiene, RuO4 (catalyst) | cis-tetrahydrofuran-2,5-dimethanol |
| 2 | Monobenzoylation | cis-tetrahydrofuran-2,5-dimethanol, Benzoyl chloride, Pyridine | ((5-(hydroxymethyl)tetrahydrofuran-2-yl)methyl benzoate |
| 3 | Acetylation | ((5-(hydroxymethyl)tetrahydrofuran-2-yl)methyl benzoate, Acetic anhydride, Pyridine | (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate |
Pathways for Derivatization into Nucleoside Analog Scaffolds
Tetrahydrofuran derivatives, such as those discussed in the previous section, are valuable scaffolds for the synthesis of nucleoside analogues. These synthetic nucleosides are of significant interest in medicinal chemistry due to their potential as antiviral and anticancer agents. The core strategy involves the coupling of the tetrahydrofuran moiety, which mimics the natural ribose or deoxyribose sugar, with a nucleobase.
One major pathway for this derivatization is through the formation of C-nucleosides, where the nucleobase is attached to the anomeric carbon of the tetrahydrofuran ring via a carbon-carbon bond. urfu.ru This approach often utilizes lactone or lactol derivatives of the tetrahydrofuran scaffold. For instance, a protected 5-methyltetrahydrofuran-2-ol (a lactol) could be reacted with an organometallic derivative of a nucleobase (e.g., a lithiated or Grignard reagent of a protected pyrimidine (B1678525) or purine). This reaction would form a new carbon-carbon bond at the anomeric center, leading to the basic framework of a C-nucleoside. urfu.ru
The stereochemistry of the newly formed bond is a critical aspect of these syntheses, and various strategies are employed to control the anomeric configuration. semanticscholar.org Subsequent chemical modifications, such as deprotection and functional group manipulations, would then yield the final nucleoside analogue. The benzoate group in a precursor like this compound could potentially act as a leaving group in a glycosylation reaction to form N-nucleosides, where the nucleobase is linked through a more traditional nitrogen-carbon bond. However, the use of lactols or activated sugar derivatives is more commonly reported for this purpose.
The synthesis of 2,5-anhydro-hexitols also provides a platform for creating nucleoside analogues where the core structure is a tetrahydrofuran ring derived from a hexitol. researchgate.net These scaffolds can be functionalized and coupled with nucleobases to generate a diverse range of modified nucleosides.
Table 2: General Approaches for Derivatization into Nucleoside Analog Scaffolds
| Approach | Key Intermediate | Reaction Type | Product Class |
| C-Nucleoside Synthesis | Tetrahydrofuran lactol/lactone | Reaction with organometallic nucleobase | C-Nucleoside Analogues |
| N-Nucleoside Synthesis | Activated Tetrahydrofuran (e.g., with a leaving group) | Glycosylation with a nucleobase | N-Nucleoside Analogues |
Chemical Reactivity and Transformations of 5 Methyltetrahydrofuran 2 Yl Benzoate Analogues
Oxidative Cleavage Reactions
Oxidative cleavage of the tetrahydrofuran (B95107) ring is a significant transformation that allows for the synthesis of linear dicarbonyl compounds, which are valuable synthetic precursors. This strategy effectively unmasks a protected 1,4-dicarbonyl functionality.
A key transformation of tetrahydrofuran-diol analogues is their oxidative conversion into bis-acylated 1,4-diketones. Research has demonstrated that bis-acylated 2,5-dihydroxyalkyl-substituted tetrahydrofurans can undergo an oxidative ring-opening to yield these valuable diketone structures. mdpi.com This process essentially converts the cyclic ether into a linear carbon chain with keto groups at the C1 and C4 positions, while retaining the acyloxy functionalities.
One established method utilizes a chlorochromatoperiodate (CCP)-catalyzed process. mdpi.com This approach facilitates the regioselective bis-ketoacyloxylation of a starting diene, proceeding through a bis-acylated tetrahydrofuran-diol intermediate. mdpi.com The subsequent oxidative cleavage of this intermediate provides direct access to bis-α-acyloxy-1,4-diketones. The keen interest in α-acyloxy ketones stems from their potential for diverse chemical manipulations, making their bis-α-acyloxy diketone counterparts attractive targets for synthetic exploration. mdpi.com
The general scheme for this transformation is outlined below:
| Starting Material | Key Reagent/Catalyst | Product | Reference |
| Bis-acylated 2,5-dihydroxyalkyl-substituted tetrahydrofuran | Chlorochromatoperiodate (CCP) | Bis-α-acyloxy-1,4-diketone | mdpi.com |
Table 1: Transformation of Bis-acylated THF-diols.
The development of new, efficient, and substrate-tolerant oxidative cleavage protocols is an active area of research. The goal is to expand the scope of these transformations to substrates that may be sensitive to existing reagents, such as those that are acid or Pyridinium chlorochromate (PCC)-sensitive. mdpi.com Current investigations are focused on probing newly developed oxidative procedures to convert bis-acylated THF-diols into their corresponding bis-acylated 1,4-diketones. mdpi.com
These novel protocols aim to provide milder and more selective conditions for the ring-opening reaction. The oxidative ring cleavage of furan (B31954) and tetrahydrofuran derivatives represents a group of important transformations in synthetic organic chemistry, providing access to a variety of 1,4-dicarbonyl compounds. researchgate.net While some methods use transition metal oxo-species, other approaches explore metal-free conditions. mdpi.comacs.org For instance, catalyst-free methods using atmospheric oxygen as the sole oxidant have been developed for the oxidative cleavage of olefins, showcasing a trend towards more practical and environmentally friendly protocols that could be adapted for tetrahydrofuran systems. rsc.org
Derivatization and Functional Group Interconversion Studies
The functional groups attached to the tetrahydrofuran ring, such as esters and hydroxyls, provide handles for further molecular modifications. These derivatizations are crucial for building molecular complexity and for adjusting the chemical properties of the molecule.
The hydroxyl and ester functionalities on tetrahydrofuran benzoate (B1203000) analogues can be readily modified. For example, a synthetic route to a bis-acylated cis-THF-diol involved a sequential process of mono-benzoylation followed by acetylation. mdpi.com In this procedure, a THF-diol was first treated with benzoyl chloride (BzCl) in pyridine (B92270) to install a benzoate group, and the remaining hydroxyl group was subsequently acetylated using acetic anhydride (B1165640) (Ac₂O) in pyridine. mdpi.com
Further studies have shown that hydroxyl groups on such scaffolds can be transformed into other ester functionalities. In one instance, hydroxyl groups were converted to methacrylate (B99206) and norbornylcarbonyloxy groups through esterification with the corresponding acid chlorides. researchgate.net These modifications highlight the versatility of the hydroxyl group as a point for introducing diverse functional moieties.
| Original Functionality | Reagent(s) | New Functionality | Reference |
| Hydroxyl | Benzoyl chloride / Pyridine | Benzoate Ester | mdpi.com |
| Hydroxyl | Acetic anhydride / Pyridine | Acetate (B1210297) Ester | mdpi.com |
| Hydroxyl | Methacryloyl chloride | Methacrylate Ester | researchgate.net |
| Hydroxyl | Norbornylcarbonyl chloride | Norbornylcarbonyloxy Ester | researchgate.net |
Table 2: Examples of Functional Group Interconversions.
Stereochemistry is a critical aspect of the synthesis and reactivity of substituted tetrahydrofurans. The existing stereocenters on a 5-methyltetrahydrofuran-2-yl benzoate analogue can direct the stereochemical outcome of subsequent reactions, a phenomenon known as substrate control. youtube.com The rigid five-membered ring structure can block one face of the molecule, forcing an incoming reagent to approach from the less sterically hindered direction.
For instance, in palladium-catalyzed carboetherification reactions to form bis-tetrahydrofurans, the cyclizations consistently lead to products that are trans-2,5-disubstituted around the ring. nih.gov This outcome is consistent with stereochemical models where the substituents on the developing ring direct the formation of new stereocenters in a predictable manner. nih.gov The diastereoselectivity in such reactions is often very high, frequently exceeding a 20:1 diastereomeric ratio (dr). nih.gov The ability to control the stereochemistry of reactions on the tetrahydrofuran scaffold is essential for the synthesis of complex molecules and natural products. nih.gov
Catalytic Reactions Involving Tetrahydrofuran Benzoates
Catalysis plays a pivotal role in both the synthesis and transformation of tetrahydrofuran derivatives. Various catalytic systems have been developed to achieve high efficiency, selectivity, and stereocontrol.
Ruthenium-catalyzed reactions are prominent in the formation of the tetrahydrofuran ring itself. For example, a highly efficient RuO₄-catalyzed oxidative cyclization of 1,5-hexadiene (B165246) is used to produce the precursor cis-2,5-bis(hydroxymethyl)tetrahydrofuran, which can then be acylated to form benzoate esters. mdpi.com
Palladium catalysis is employed in carboetherification reactions to construct tetrahydrofuran rings with simultaneous formation of a C-C bond. nih.gov Furthermore, platinum catalysts have been shown to be effective for the hydroalkoxylation of γ- and δ-hydroxy olefins to form tetrahydrofuran rings, tolerating various functional groups, including esters. organic-chemistry.org
In transformations of the tetrahydrofuran ring, spinel ZnFe₂O₄ nanoparticles have been used as a catalyst for the selective oxidation of tetrahydrofuran to gamma-butyrolactone (B3396035) using hydrogen peroxide as the oxidant. mdpi.com While this example does not involve a benzoate substrate, it demonstrates the application of heterogeneous catalysis to selectively oxidize the α-carbon of the THF ring, a transformation relevant to benzoate-substituted analogues. mdpi.com Lewis acids such as Sn(OTf)₂, SnCl₄, and Hf(OTf)₄ are used to catalyze the (3+2)-annulation of cyclopropanes and aldehydes to yield pentasubstituted tetrahydrofurans. nih.govorganic-chemistry.org
| Catalyst Type | Reaction | Application | Reference |
| Ruthenium (RuO₄) | Oxidative Cyclization | Synthesis of THF-diol precursors | mdpi.com |
| Palladium (Pd₂(dba)₃) | Carboetherification | Synthesis of substituted tetrahydrofurans | nih.gov |
| Platinum | Hydroalkoxylation | Cyclization of hydroxy olefins to form THFs | organic-chemistry.org |
| Tin (Sn(OTf)₂) | [3+2] Annulation | Synthesis of pentasubstituted THFs | nih.govorganic-chemistry.org |
| Zinc Ferrite (ZnFe₂O₄) | Selective Oxidation | Oxidation of THF to γ-butyrolactone | mdpi.com |
Table 3: Catalytic Reactions in the Synthesis and Transformation of Tetrahydrofurans.
Transition Metal-Catalyzed Processes (e.g., ruthenium-catalyzed)
Transition metal catalysis offers a powerful toolkit for the functionalization of organic molecules. In the context of this compound analogues, ruthenium-catalyzed reactions have been a subject of investigation, particularly in the synthesis of related structural motifs.
One notable example involves the synthesis of a related compound, (±)-((2S,5R)-5-(acetoxymethyl)tetrahydrofuran-2-yl)methyl benzoate. This synthesis is achieved through a stereoselective RuO₄-catalyzed oxidative cyclization of 1,5-hexadiene. nih.gov In this process, ruthenium trichloride (B1173362) is used in catalytic amounts in the presence of a stoichiometric oxidant, sodium periodate. The reaction proceeds efficiently to yield the corresponding bis-acylated cis-THF-diol product. nih.gov
Table 1: Ruthenium-Catalyzed Oxidative Cyclization for the Synthesis of a this compound Analogue Precursor nih.gov
| Starting Material | Catalyst | Oxidant | Solvent System | Product | Yield |
| 1,5-Hexadiene | RuCl₃ (0.2 mol%) | NaIO₄ (2.2 equiv.) | Tetrahydrofuran/CH₂Cl₂ (9:1) | (±)-cis-Tetrahydrofuran-2,5-diyldimethanol | 85% |
Following the initial cyclization, the resulting diol undergoes mono-benzoylation and subsequent acetylation to yield the final product, (±)-((2S,5R)-5-(acetoxymethyl)tetrahydrofuran-2-yl)methyl benzoate. nih.gov
While this example illustrates the use of ruthenium in constructing the core tetrahydrofuran structure, research specifically detailing the transition metal-catalyzed transformations of this compound itself, such as cross-coupling reactions involving the cleavage of the C-O bond of the benzoate group, is an area of ongoing research. The development of such methodologies would provide novel pathways for the derivatization of this important class of compounds.
Investigations into Chemo- and Regioselectivity
The concepts of chemo- and regioselectivity are critical when multiple reactive sites are present in a molecule. In analogues of this compound, the potential for reactions to occur at the benzoate moiety, the tetrahydrofuran ring, or any other functional groups necessitates a careful study of reaction conditions to control the outcome.
Investigations into the chemo- and regioselectivity of reactions involving substituted tetrahydrofurans often focus on controlling the position of functionalization. For instance, in enzymatic acylation reactions, the choice of solvent can significantly influence the regioselectivity. The use of 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a greener solvent alternative to tetrahydrofuran (THF) has been explored in the lipase-catalyzed acylation of nucleosides, demonstrating excellent regioselectivity in many cases. While this research highlights the properties of the solvent, it also underscores the subtle factors that can control selectivity in reactions involving furanose-type structures.
In the context of transition metal catalysis, the regioselectivity of reactions is often governed by the nature of the catalyst, ligands, and directing groups within the substrate. For ruthenium-catalyzed reactions, the ability to direct functionalization to a specific C-H bond is a well-established strategy. However, detailed studies on the application of these principles to direct the regioselective functionalization of the 5-methyltetrahydrofuran ring in benzoate analogues are still emerging. The inherent asymmetry of the 5-methyltetrahydrofuran-2-yl moiety presents a significant challenge and an opportunity for the development of highly selective catalytic transformations.
Future research in this area will likely focus on leveraging the unique electronic and steric properties of the this compound scaffold to achieve precise control over chemo- and regioselectivity in a variety of transition metal-catalyzed reactions, thereby expanding the synthetic utility of this important class of bio-derived molecules.
Spectroscopic Characterization and Analytical Techniques for Tetrahydrofuran Benzoate Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.
¹H NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy is instrumental in verifying the structure of acylated tetrahydrofuran-diols by providing information about the number of different types of protons, their electronic environments, and their proximity to other protons. For instance, in the analysis of a related compound, (±)-((2S,5R)-5-(acetoxymethyl)tetrahydrofuran-2-yl)methyl benzoate (B1203000), the ¹H NMR spectrum (recorded at 400 MHz in CDCl₃) displays characteristic signals that confirm its structure. mdpi.com
Key signals include a multiplet in the δ 8.05-7.43 ppm range, which is indicative of the protons on the benzoate ring. The protons on the tetrahydrofuran (B95107) ring and the methylene (B1212753) groups adjacent to the ester functionalities typically appear as complex multiplets in the δ 4.44–1.71 ppm region. mdpi.com The presence of an acetate (B1210297) methyl group is confirmed by a singlet that is part of a multiplet around δ 2.12–1.99 ppm. mdpi.com The chemical shifts and coupling constants (J values) of the tetrahydrofuran ring protons are particularly important for establishing the relative stereochemistry of the substituents.
Table 1: Illustrative ¹H NMR Data for a Related Acylated Tetrahydrofuran-diol
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 8.05 | d | 8.1 | Aromatic Protons (Benzoate) |
| 7.55 | t | 7.5 | Aromatic Proton (Benzoate) |
| 7.43 | t | 7.6 | Aromatic Protons (Benzoate) |
| 4.44–4.37 | m | THF Ring/Methylene Protons | |
| 4.36–4.29 | m | THF Ring/Methylene Protons | |
| 4.25–4.17 | m | THF Ring/Methylene Protons | |
| 4.05–3.98 | m | THF Ring/Methylene Protons | |
| 2.12–1.99 | m (includes singlet) | THF Ring Protons & Acetate CH₃ | |
| 1.89–1.81 | m | THF Ring Protons | |
| 1.79–1.71 | m | THF Ring Protons |
Data is for (±)-((2S,5R)-5-(acetoxymethyl)tetrahydrofuran-2-yl)methyl benzoate and serves as an example for structural confirmation of acylated tetrahydrofuran-diols. mdpi.com
¹³C NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. This technique is crucial for confirming the number and types of carbon atoms in the molecule, including those in carbonyl groups, aromatic rings, and the tetrahydrofuran ring. acs.orgresearchgate.net For (±)-((2S,5R)-5-(acetoxymethyl)tetrahydrofuran-2-yl)methyl benzoate, the ¹³C NMR spectrum (recorded at 100 MHz in CDCl₃) shows distinct signals for the carbonyl carbons of the benzoate and acetate groups at δ 170.9 and 166.4 ppm, respectively. mdpi.com
The aromatic carbons of the benzoate group are observed in the δ 133.0–128.3 ppm range. The carbons of the tetrahydrofuran ring and the associated methylene groups appear at δ 77.5, 77.4, 66.6, and 66.5 ppm, while the aliphatic carbons of the ring are found at δ 27.78 and 27.76 ppm. mdpi.com The acetate methyl carbon gives a signal at δ 20.8 ppm. mdpi.com
Table 2: Illustrative ¹³C NMR Data for a Related Acylated Tetrahydrofuran-diol
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 170.9 | Carbonyl Carbon (Acetate) |
| 166.4 | Carbonyl Carbon (Benzoate) |
| 133.0 | Aromatic Carbon (Benzoate) |
| 130.0 | Aromatic Carbon (Benzoate) |
| 129.6 | Aromatic Carbon (Benzoate) |
| 128.3 | Aromatic Carbon (Benzoate) |
| 77.5 | THF Ring/Methylene Carbon |
| 77.4 | THF Ring/Methylene Carbon |
| 66.6 | THF Ring/Methylene Carbon |
| 66.5 | THF Ring/Methylene Carbon |
| 27.78 | THF Ring Carbon |
| 27.76 | THF Ring Carbon |
| 20.8 | Acetate CH₃ Carbon |
Data is for (±)-((2S,5R)-5-(acetoxymethyl)tetrahydrofuran-2-yl)methyl benzoate and serves as an example for structural confirmation of acylated tetrahydrofuran-diols. mdpi.com
Advanced NMR Techniques for Stereochemical and Conformational Analysis
For complex molecules like substituted tetrahydrofurans, advanced NMR techniques are indispensable for unambiguous stereochemical and conformational analysis. numberanalytics.comnumberanalytics.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons. numberanalytics.com
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful for determining the spatial proximity of nuclei, which is crucial for assigning the relative stereochemistry of substituents on the tetrahydrofuran ring. numberanalytics.com These techniques can help differentiate between cis and trans isomers by observing through-space interactions between protons on different parts of the ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. mdpi.com The FT-IR spectrum of a tetrahydrofuran benzoate structure will exhibit characteristic absorption bands corresponding to its key functional groups.
For a compound like (±)-((2S,5R)-5-(acetoxymethyl)tetrahydrofuran-2-yl)methyl benzoate, strong absorption bands are observed around 1745 cm⁻¹ and 1720 cm⁻¹, which are characteristic of the C=O stretching vibrations of the acetate and benzoate ester groups, respectively. mdpi.com The presence of C-O stretching vibrations, typical for ethers and esters, is confirmed by strong bands in the 1274-1251 cm⁻¹ region. mdpi.com Aromatic C-H bending vibrations from the benzoate group are indicated by a strong band at 713 cm⁻¹. mdpi.com
Table 3: Characteristic FT-IR Absorption Bands for a Tetrahydrofuran Benzoate Structure
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| ~1745 | Strong | C=O Stretch (Acetate Ester) |
| ~1720 | Strong | C=O Stretch (Benzoate Ester) |
| ~1274 | Strong | C-O Stretch (Ester/Ether) |
| ~713 | Strong | Aromatic C-H Bend |
Illustrative data based on (±)-((2S,5R)-5-(acetoxymethyl)tetrahydrofuran-2-yl)methyl benzoate. mdpi.com
High-Resolution Mass Spectrometry (HRMS/HRESIMS)
High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (HRESIMS), is a critical tool for determining the accurate mass of a molecule, which in turn allows for the calculation of its elemental formula. mdpi.com This technique provides a highly precise measurement of the mass-to-charge ratio (m/z) of the molecular ion.
For (±)-((2S,5R)-5-(acetoxymethyl)tetrahydrofuran-2-yl)methyl benzoate, HRESIMS analysis would typically show the sodium adduct of the molecule, [M + Na]⁺. The calculated m/z for C₁₅H₁₈O₅Na is 301.1052, and an experimental finding of a value very close to this, such as 301.1043, provides strong evidence for the proposed molecular formula. mdpi.com
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for both the purification of the target compound from reaction mixtures and for the assessment of its purity. mdpi.com
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. mdpi.com In the synthesis of acylated tetrahydrofuran-diols, preparative TLC on silica (B1680970) gel can be employed for purification. mdpi.com A solvent system such as hexane/EtOAc (1:1) might be used to separate the desired product from starting materials and byproducts. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique that offers higher resolution and is widely used for the final purity assessment of synthesized compounds. rsc.org Reverse-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of organic solvents (like acetonitrile (B52724) or methanol) and water with additives (like formic acid or trifluoroacetic acid), is a common setup. The purity of the compound is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. The use of 2-methyltetrahydrofuran (B130290) (MTHF) as a green solvent alternative in HPLC has also been explored for the purification of small molecules. rsc.org
Stereochemical and Conformational Analysis of 5 Methyltetrahydrofuran 2 Yl Benzoate Derivatives
Chiral Synthesis and Enantioselective Approaches to Tetrahydrofuran (B95107) Skeletons
The synthesis of enantiomerically pure substituted tetrahydrofurans is a significant challenge due to the prevalence of the THF scaffold in numerous biologically active natural products. chemistryviews.org Strategies for achieving enantioselectivity generally involve asymmetric catalysis, the use of chiral auxiliaries, or enzymatic resolutions.
One prominent approach involves the catalytic asymmetric synthesis to set the stereocenters at the C2 and C5 positions. For instance, a one-pot sequential reaction involving a copper-catalyzed asymmetric Henry reaction followed by an iodocyclization of γ,δ-unsaturated alcohols has been developed to produce 2,5-polysubstituted tetrahydrofuran derivatives. This method yields products with high enantioselectivities, reaching up to 97% enantiomeric excess (ee). chemistryviews.org The resulting diastereoisomers can be separated, providing access to enantiomerically pure compounds. chemistryviews.org
Another strategy is the asymmetric desymmetrization of meso-1,3-diols, catalyzed by chiral phosphoric acids, which can efficiently assemble tetrahydrofuran skeletons bearing specific stereocenters. documentsdelivered.com Enzymatic kinetic resolution is also a powerful tool. For example, enantiomerically pure 2-(alkylidene)tetrahydrofuran derivatives have been prepared using a strategy that combines a chemical cyclization reaction with a subsequent enzymatic resolution step to separate the enantiomers. researchgate.net
For the specific synthesis of a chiral precursor to 5-Methyltetrahydrofuran-2-yl benzoate (B1203000), such as (5S)-5-methyltetrahydrofuran-2-one, methods starting from readily available chiral building blocks like L-lactic acid ethyl ester have been reported. researchgate.net This chiral lactone can then be reduced to the corresponding lactol and subsequently esterified to yield the target molecule with a defined stereochemistry at the C5 position.
| Method | Key Reagents/Catalysts | Typical Enantioselectivity | Reference |
|---|---|---|---|
| Asymmetric Iodocyclization | Cu-catalyst, Chiral Ligands | High (up to 97% ee) | chemistryviews.org |
| Asymmetric Desymmetrization | Chiral Phosphoric Acids | High | documentsdelivered.com |
| Enzymatic Kinetic Resolution | Lipases (e.g., CAL-B) | Excellent (>99% ee) | researchgate.net |
| Chiral Pool Synthesis | L-lactic acid ethyl ester | High (based on starting material) | researchgate.net |
Diastereoselective Control in Forming Substituted Tetrahydrofuran Rings
When synthesizing 2,5-disubstituted tetrahydrofurans like 5-Methyltetrahydrofuran-2-yl benzoate, controlling the relative stereochemistry between the C2 and C5 substituents (cis vs. trans) is crucial. Diastereoselectivity is typically governed by the mechanism of the ring-closing reaction and the steric and electronic properties of the precursor molecule.
Palladium-catalyzed oxidative cyclization of alkenols is a powerful method for constructing THF rings. nih.gov However, the cyclization of secondary alcohols onto 1,1-disubstituted olefins can sometimes lead to poor diastereoselectivity (e.g., a 1:1 mixture of diastereomers), which is attributed to the similar energies of the competing transition-state conformations. nih.gov To overcome this, strategies such as the introduction of a hydrogen-bond acceptor in the substrate have been developed to enhance both reactivity and diastereoselectivity. nih.gov
In contrast, other palladium-catalyzed methods have demonstrated excellent diastereocontrol. For example, the reaction of aryl bromides with γ-hydroxy terminal alkenes can afford trans-2,5-disubstituted tetrahydrofurans with high diastereomeric ratios (dr), often exceeding 20:1. nih.gov The stereochemical outcome is rationalized by a model where the substituents adopt pseudoequatorial positions in the transition state to minimize steric hindrance. nih.govnih.gov
Intramolecular SN2 reactions are also a classic and effective way to form THF rings with defined stereochemistry. For example, the reaction of a γ,δ-epoxycarbanion with an aldehyde proceeds via an initial aldol-type addition followed by a subsequent SN2 cyclization. figshare.com In this process, the configuration of the stereocenter at the oxirane ring is inverted, and two new stereocenters are created with high diastereoselectivity, controlled by the relative rates of cyclization of the intermediate adducts. figshare.com
| Reaction Type | Key Features | Typical Diastereoselectivity | Reference |
|---|---|---|---|
| Pd-Catalyzed Cyclization | Reaction of aryl bromides with 4-penten-1-ol (B13828) derivatives | >20:1 dr (favors trans) | nih.gov |
| Oxidative Cyclization | Intramolecular oxypalladation; can be low without directing groups | 1:1 to high dr | nih.gov |
| Epoxycarbanion Cyclization | Involves SN2 ring-closure on an epoxide | High dr | figshare.com |
| Lewis Acid-Mediated Rearrangement | Rearrangement of oxonium ions from 1,3-dioxolan-4-ones | Modest to high dr | nih.gov |
Impact of Stereochemistry on Reaction Outcomes and Selectivity
The existing stereochemistry within a molecule can profoundly influence the outcome of subsequent reactions. In the synthesis of complex tetrahydrofurans, the stereochemical configuration of substituents on the acyclic precursor or on an existing ring can direct the formation of new stereocenters.
A notable example is the nucleophilic addition to cyclic oxonium ions derived from lactols. The stereochemical outcome can be dictated by substituents on the ring. For instance, a C4-alkoxy substituted lactol favors a pseudoaxial orientation of the substituent in the transition state, leading to the formation of one specific diastereomer upon nucleophilic attack. nih.gov Conversely, if the C4 substituent is an alkyl group, it prefers a pseudoequatorial position to minimize nonbonding interactions, resulting in the formation of the opposite diastereomer. nih.gov This highlights how a remote stereocenter can control the facial selectivity of a reaction.
The steric bulk of substituents also plays a critical role. In the palladium-catalyzed synthesis of 2,5-disubstituted tetrahydrofurans, while the size of a substituent at the C1 position of a 4-penten-1-ol derivative did not impact the high diastereoselectivity, it had a pronounced effect on the chemical yield of the reaction. nih.gov Similarly, photochemical ring expansion reactions show marked differences in stereoselectivity depending on the atoms involved; the expansion of oxygen ylides and sulfur ylides proceeds with distinct stereochemical outcomes, a difference attributed to the bond lengths in the respective ylide intermediates. rsc.orgrsc.org
Computational Studies on Conformational Preferences and Energetics
Computational chemistry provides invaluable insights into the conformational preferences and energetics of molecules, which are often difficult to probe experimentally. For tetrahydrofuran rings, which are not planar, understanding the preferred conformations (such as envelope or twist forms) and the energy barriers between them is key to rationalizing reaction outcomes.
Density Functional Theory (DFT) calculations are frequently employed to investigate reaction mechanisms and stereoselectivity. For example, DFT studies have shown that certain photochemical ring expansion reactions used to synthesize tetrahydrofurans proceed through a diradical pathway. rsc.orgrsc.org These calculations can elucidate the structure of transition states and intermediates, explaining observed differences in stereoselectivity. rsc.org
In the context of diastereoselective cyclizations, computational models are used to calculate the energies of competing transition states. Studies on palladium-catalyzed oxidative cyclizations have shown that the observed diastereoselectivity arises from steric repulsion in the transition state. nih.gov For example, a 1,3-diaxial-like steric repulsion can destabilize one transition state, making the pathway leading to the other diastereomer more favorable. nih.gov
Furthermore, computational methods combined with NMR experiments are used to study the conformational preferences of flexible molecules containing furan (B31954) rings. nih.gov These studies can quantify the effects of intramolecular hydrogen bonding and solvent polarity on the conformational equilibrium. nih.gov For a molecule like this compound, such studies could predict the preferred orientation of the benzoate group relative to the THF ring and the puckering of the ring itself, which can influence its reactivity and interactions with other molecules.
| Computational Method | Application | Insights Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Mechanism of ring expansion reactions | Identified diradical pathways and explained stereochemical outcomes. | rsc.org |
| Transition State Modeling | Analysis of Pd-catalyzed cyclization | Calculated energy differences between diastereomeric transition states, explaining selectivity. | nih.gov |
| Quantum Mechanics (QM) / NMR | Conformational analysis of furan derivatives | Quantified effects of H-bonding and solvent on conformational preferences. | nih.gov |
Advanced Academic and Methodological Applications of Tetrahydrofuran Benzoate Derivatives
Utility as Synthetic Intermediates in Medicinal Chemistry
Tetrahydrofuran (B95107) derivatives are of significant interest in medicinal chemistry due to their ability to act as mimics of the furanose ring found in nucleosides. The introduction of a benzoate (B1203000) group at the anomeric C-2 position provides a versatile handle for further chemical transformations, making these compounds valuable precursors for a range of therapeutic agents.
Precursors for Nucleoside Analogue Synthesis (e.g., related to antiviral agents)
The structural similarity of the tetrahydrofuran ring to the deoxyribose or ribose sugar moieties of natural nucleosides has been extensively exploited in the design and synthesis of nucleoside analogues with potential antiviral activity. These modified nucleosides can interfere with viral replication by acting as chain terminators or inhibitors of viral polymerases.
While direct examples of 5-Methyltetrahydrofuran-2-yl benzoate in the synthesis of marketed antiviral drugs are not readily found in the literature, the general synthetic strategy is well-established. The benzoate group at the C-2 position of a tetrahydrofuran ring can act as a leaving group in nucleophilic substitution reactions with nucleobases (such as purine (B94841) and pyrimidine (B1678525) derivatives) to form the crucial C-N glycosidic bond. The methyl group at the C-5 position can influence the compound's lipophilicity and binding affinity to target enzymes.
For instance, the synthesis of various nucleoside analogues often involves the coupling of a protected sugar mimic, such as a tetrahydrofuran derivative, with a heterocyclic base. The choice of protecting groups and the stereochemistry of the tetrahydrofuran ring are critical for achieving the desired biological activity. Research in this area is extensive, with numerous studies exploring different substituents on the tetrahydrofuran ring to modulate antiviral potency and pharmacokinetic properties. nih.govmdpi.comnih.gov
Table 1: Examples of Tetrahydrofuran-Based Nucleoside Analogues and Their Therapeutic Area
| Nucleoside Analogue | Therapeutic Area | Key Structural Feature |
|---|---|---|
| Acyclic Nucleosides | Antiviral (e.g., Herpes) | Open-chain sugar mimic |
| Carbocyclic Nucleosides | Antiviral (e.g., HIV) | Carbocyclic ring replacing the tetrahydrofuran |
This table presents general classes of nucleoside analogues where tetrahydrofuran mimics are relevant.
Scaffolds for Complex Heterocyclic Compound Construction
The tetrahydrofuran ring serves as a versatile chiral scaffold for the synthesis of more complex heterocyclic systems. The inherent stereochemistry of substituted tetrahydrofurans can be used to direct the stereochemical outcome of subsequent reactions, enabling the construction of intricate molecular architectures.
The benzoate group at the C-2 position can be strategically transformed or replaced to introduce new functionalities and build fused or spirocyclic ring systems. For example, the C-2 position can be functionalized to participate in cycloaddition reactions or ring-closing metathesis to generate novel heterocyclic frameworks. These complex molecules are often screened for a wide range of biological activities beyond antiviral effects, including anticancer, anti-inflammatory, and antimicrobial properties. The development of synthetic routes to coumarin-fused five-membered aromatic heterocycles illustrates the general principle of building complex structures from simpler heterocyclic precursors. organic-chemistry.org
Contributions to Organic Synthesis Methodologies
The synthesis and manipulation of tetrahydrofuran benzoate derivatives have also contributed to the broader field of organic synthesis by driving the development of new synthetic methods and promoting the adoption of greener chemical processes.
Development of Novel Synthetic Routes and Reagents
The demand for stereochemically defined substituted tetrahydrofurans has spurred the development of novel synthetic strategies. These methods often focus on the stereoselective formation of the tetrahydrofuran ring from acyclic precursors. While a specific novel route for this compound is not prominently documented, general methods for synthesizing substituted tetrahydrofurans are applicable. For example, oxidative cyclization of dienes, intramolecular etherification, and various cycloaddition reactions are common strategies. mdpi.com
The development of new reagents and catalytic systems is also a key area of research. For instance, transition metal-catalyzed reactions have emerged as powerful tools for the efficient and selective synthesis of tetrahydrofuran derivatives.
Exploration of Green Chemistry Principles in Tetrahydrofuran Synthesis
There is a growing emphasis on developing environmentally benign synthetic methods in organic chemistry. The synthesis of tetrahydrofuran derivatives has been an area where green chemistry principles have been successfully applied. A significant development in this area is the use of 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a green solvent. nih.govresearchgate.net 2-MeTHF is derived from renewable biomass sources such as levulinic acid and is considered a more environmentally friendly alternative to other ether solvents like tetrahydrofuran (THF) and diethyl ether. mdpi.com Its favorable properties include a higher boiling point, lower water solubility, and greater stability towards peroxide formation.
The synthesis of this compound could potentially be made greener by utilizing 2-MeTHF as a solvent or by developing synthetic routes that start from bio-based feedstocks. The principles of atom economy, use of renewable feedstocks, and reduction of hazardous waste are central to these efforts.
Table 2: Comparison of Properties of Tetrahydrofuran (THF) and 2-Methyltetrahydrofuran (2-MeTHF)
| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
|---|---|---|
| Source | Petrochemical | Renewable (Biomass) |
| Boiling Point | 66 °C | 80 °C |
| Water Solubility | Miscible | 14 g/100 mL |
Exploration of Structure-Reactivity Relationships in Tetrahydrofuran Benzoate Systems
Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to designing efficient synthetic routes and predicting the behavior of new compounds. In tetrahydrofuran benzoate systems, the reactivity is largely governed by the nature of the substituents on the tetrahydrofuran ring and their influence on the electronic and steric environment of the molecule.
The benzoate group at the C-2 position is an anomeric ester. The reactivity of this position towards nucleophilic substitution is influenced by several factors, including the stereochemistry at C-2 (anomeric effect) and the electronic effects of substituents on the tetrahydrofuran ring. For example, electron-withdrawing groups on the ring can affect the stability of potential carbocation intermediates, thereby influencing the rate and mechanism of substitution reactions.
Computational studies and kinetic experiments on related systems can provide valuable insights into these structure-reactivity relationships. This knowledge is crucial for optimizing reaction conditions and for the rational design of new tetrahydrofuran-based molecules with desired chemical and biological properties. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Methyltetrahydrofuran-2-yl benzoate, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted phenols and furan derivatives. For example, coupling reactions using catalysts like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in hexafluoropropan-2-ol solvent have been employed for similar tetrahydrofuran-based benzoates. Optimization includes controlling temperature (e.g., room temperature for selectivity) and pH to minimize side reactions. Post-synthesis purification via column chromatography and characterization by NMR ensures structural fidelity .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for confirming stereochemistry and functional groups. High-Performance Liquid Chromatography (HPLC) with UV detection monitors purity, while mass spectrometry (MS) validates molecular weight. X-ray crystallography may resolve ambiguities in complex stereoisomers .
Q. How can researchers verify the stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies under controlled humidity, temperature, and light exposure are conducted. Samples are analyzed periodically via HPLC and thermogravimetric analysis (TGA) to detect degradation products. Comparative NMR before and after storage identifies structural changes .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) are employed to direct stereochemistry. For example, Sharpless epoxidation or enzymatic resolution may enhance enantiomeric excess. Reaction monitoring via circular dichroism (CD) or chiral HPLC ensures stereochemical fidelity .
Q. What strategies address conflicting data in reaction mechanisms involving ester hydrolysis of this compound?
- Methodological Answer : Conflicting mechanistic data (e.g., acid- vs. base-catalyzed hydrolysis) are resolved using isotopic labeling (e.g., ¹⁸O tracking) and kinetic isotope effects (KIE). Computational studies (DFT) model transition states, while in situ IR spectroscopy monitors intermediate formation .
Q. How does the compound interact with biological targets, and what methodologies assess its therapeutic potential?
- Methodological Answer : Molecular docking simulations predict binding affinities to enzymes (e.g., kinases or proteases). In vitro assays (e.g., fluorescence polarization for receptor binding) and cell-based models (e.g., cytotoxicity screens) validate activity. Metabolomic profiling identifies metabolic stability and off-target effects .
Q. What experimental designs mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer : Flow chemistry systems improve heat and mass transfer in large-scale reactions. Design of Experiments (DoE) optimizes parameters (e.g., solvent ratio, catalyst loading). Continuous purification via simulated moving bed (SMB) chromatography enhances throughput .
Data Contradiction and Resolution
Q. How should researchers reconcile discrepancies in reported biological activity data for this compound?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR vs. ITC for binding constants). Standardize cell lines and experimental protocols (e.g., ATP-based vs. resazurin viability assays). Meta-analyses of published datasets identify confounding variables (e.g., solvent effects) .
Q. What role do computational models play in predicting the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Machine learning models trained on reaction databases suggest viable pathways (e.g., cycloadditions or cross-couplings) .
Tables of Key Data
| Property | Method | Typical Values/Outcomes | Reference |
|---|---|---|---|
| Stereochemical Purity | Chiral HPLC | >98% ee | |
| Hydrolysis Rate (pH 7.4) | Kinetic UV-Vis | t₁/₂ = 24 h | |
| Thermal Stability | TGA | Decomposition onset: 180°C | |
| Biological IC₅₀ | Cell viability assay (HeLa) | 12.5 ± 1.2 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
